molecular formula C30H26BrClN2O3 B12418064 Benzyl phenyl ether derivative 2

Benzyl phenyl ether derivative 2

货号: B12418064
分子量: 577.9 g/mol
InChI 键: WFKSDDBJJFYOET-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PD-1/PD-L1-IN-20 is a small-molecule inhibitor targeting the interaction between programmed cell death protein 1 (PD-1) and its ligand programmed cell death ligand 1 (PD-L1). This interaction plays a crucial role in the immune evasion of cancer cells, making PD-1/PD-L1 inhibitors a significant focus in cancer immunotherapy .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of PD-1/PD-L1-IN-20 typically involves multiple steps, including the formation of biphenyl derivatives, which are known for their efficacy in inhibiting the PD-1/PD-L1 interaction . The synthetic route often includes:

    Formation of Biphenyl Core: This step involves coupling reactions such as Suzuki-Miyaura coupling.

    Functionalization: Introduction of functional groups to enhance binding affinity and specificity.

    Purification: Techniques like recrystallization and chromatography are used to purify the final product.

Industrial Production Methods

Industrial production methods for PD-1/PD-L1-IN-20 are designed to be scalable and cost-effective. These methods often involve:

    Batch Processing: Large-scale synthesis in batch reactors.

    Continuous Flow Chemistry: Enhances efficiency and scalability.

    Quality Control: Rigorous testing to ensure purity and efficacy.

化学反应分析

Types of Reactions

PD-1/PD-L1-IN-20 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of functional groups with others to modify activity.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate.

    Reducing Agents: Like sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions are typically derivatives of the original compound, designed to enhance its inhibitory activity against PD-1/PD-L1 .

科学研究应用

PD-1/PD-L1-IN-20 has a wide range of scientific research applications:

相似化合物的比较

Similar Compounds

    Nivolumab: A monoclonal antibody targeting PD-1.

    Pembrolizumab: Another monoclonal antibody against PD-1.

    Atezolizumab: Targets PD-L1.

Uniqueness

PD-1/PD-L1-IN-20 is unique due to its small-molecule nature, offering advantages such as oral bioavailability and better tumor penetration compared to monoclonal antibodies .

属性

分子式

C30H26BrClN2O3

分子量

577.9 g/mol

IUPAC 名称

3-[[5-[(2-bromo-3-phenylphenyl)methoxy]-4-chloro-2-[(2-hydroxyethylamino)methyl]phenoxy]methyl]benzonitrile

InChI

InChI=1S/C30H26BrClN2O3/c31-30-24(10-5-11-26(30)23-8-2-1-3-9-23)20-37-29-16-28(25(15-27(29)32)18-34-12-13-35)36-19-22-7-4-6-21(14-22)17-33/h1-11,14-16,34-35H,12-13,18-20H2

InChI 键

WFKSDDBJJFYOET-UHFFFAOYSA-N

规范 SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2Br)COC3=C(C=C(C(=C3)OCC4=CC(=CC=C4)C#N)CNCCO)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。